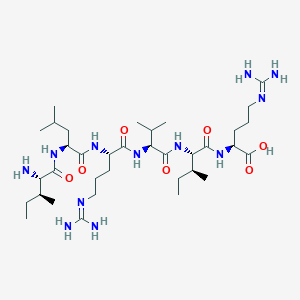
L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina es un compuesto peptídico complejo. Consiste en múltiples aminoácidos unidos entre sí, formando una estructura única que tiene posibles aplicaciones en varios campos científicos. Este compuesto es particularmente interesante debido a su intrincada disposición molecular y posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición gradual de aminoácidos protegidos. Cada adición implica reacciones de desprotección y acoplamiento, asegurando la secuencia correcta de aminoácidos.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar múltiples reacciones simultáneamente, aumentando la eficiencia y el rendimiento. Además, se emplean técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para aislar el péptido deseado de los subproductos y las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Nucleófilos (por ejemplo, aminas, tioles), electrófilos (por ejemplo, haluros de alquilo)
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir péptidos oxidados, mientras que la reducción puede producir péptidos reducidos con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su posible papel en los procesos celulares y las vías de señalización.
Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades o como sistema de administración de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y aplicaciones biotecnológicas.
Mecanismo De Acción
El mecanismo de acción de L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y desencadenando efectos posteriores. Estas interacciones pueden influir en varios procesos biológicos, como la señalización celular, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- L-Asparaginil-L-isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítilglicil-L-ácido glutámico
- L-Ácido glutámico, L-asparagínil-L-isoleucil-L-leucil-L-arginilglicil
Unicidad
L-Isoleucil-L-leucil-N~5~-(diaminometilideno)-L-ornítil-L-valil-L-isoleucil-N~5~-(diaminometilideno)-L-ornitina es única debido a su secuencia específica de aminoácidos y la presencia de grupos diaminometilideno. Estas características contribuyen a sus propiedades químicas distintas y posibles actividades biológicas, diferenciándolo de otros compuestos similares.
Propiedades
Número CAS |
648424-46-8 |
|---|---|
Fórmula molecular |
C35H68N12O7 |
Peso molecular |
769.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H68N12O7/c1-9-20(7)25(36)30(50)45-24(17-18(3)4)29(49)43-22(13-11-15-41-34(37)38)28(48)46-26(19(5)6)31(51)47-27(21(8)10-2)32(52)44-23(33(53)54)14-12-16-42-35(39)40/h18-27H,9-17,36H2,1-8H3,(H,43,49)(H,44,52)(H,45,50)(H,46,48)(H,47,51)(H,53,54)(H4,37,38,41)(H4,39,40,42)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
IZHLUYZVJXMYNP-APGJSSKUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


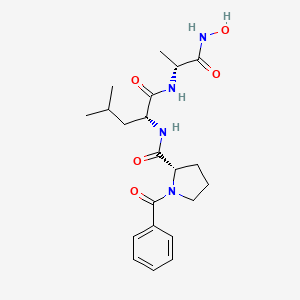
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
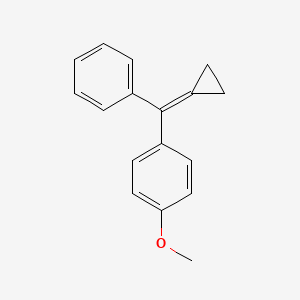
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
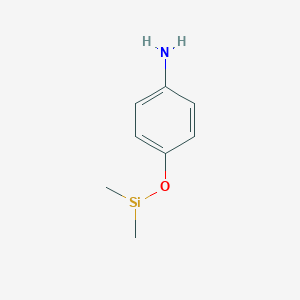
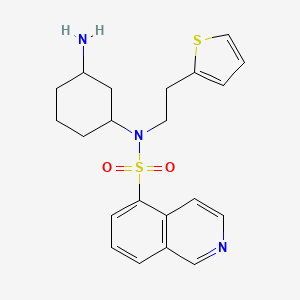
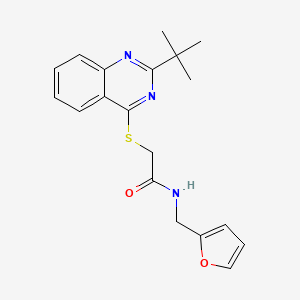


propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
